molecular formula C13H19NO2 B8385078 (3S,4S)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol

(3S,4S)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol

Cat. No. B8385078
M. Wt: 221.29 g/mol
InChI Key: PAZOUOCFOKZLSA-QWHCGFSZSA-N
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Patent
US05864039

Procedure details

To a solution of 1-benzyl-3-hydroxy-4-hydroxymethylpiperidine (7.1 g) and hydrazine monohydrate (1.56 ml) in ethanol was added 10% palladium carbon (3 g), and the resulting mixture was stirred at refluxing temperature for 5 hr. 10% Palladium carbon was filtered off and the solvent was evaporated under reduced pressure to give 4.51 g of 3-hydroxy-4-hydroxymethylpiperidine.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][OH:15])[CH:10]([OH:16])[CH2:9]1)C1C=CC=CC=1.O.NN>C(O)C.[C].[Pd]>[OH:16][CH:10]1[CH:11]([CH2:14][OH:15])[CH2:12][CH2:13][NH:8][CH2:9]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)CO)O
Name
Quantity
1.56 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature for 5 hr
Duration
5 h
FILTRATION
Type
FILTRATION
Details
10% Palladium carbon was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1CNCCC1CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05864039

Procedure details

To a solution of 1-benzyl-3-hydroxy-4-hydroxymethylpiperidine (7.1 g) and hydrazine monohydrate (1.56 ml) in ethanol was added 10% palladium carbon (3 g), and the resulting mixture was stirred at refluxing temperature for 5 hr. 10% Palladium carbon was filtered off and the solvent was evaporated under reduced pressure to give 4.51 g of 3-hydroxy-4-hydroxymethylpiperidine.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][OH:15])[CH:10]([OH:16])[CH2:9]1)C1C=CC=CC=1.O.NN>C(O)C.[C].[Pd]>[OH:16][CH:10]1[CH:11]([CH2:14][OH:15])[CH2:12][CH2:13][NH:8][CH2:9]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)CO)O
Name
Quantity
1.56 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature for 5 hr
Duration
5 h
FILTRATION
Type
FILTRATION
Details
10% Palladium carbon was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1CNCCC1CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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